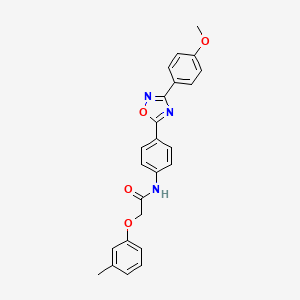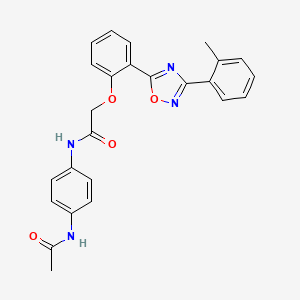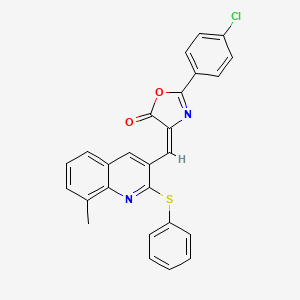
(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. In
Mechanism of Action
The mechanism of action of (2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone varies depending on the application. In medicine, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In agriculture, it acts as a pesticide and herbicide by disrupting the metabolic pathways of pests and weeds. In material science, it exhibits fluorescence properties due to its electron-rich structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone vary depending on the application. In medicine, it has been shown to have low toxicity and minimal side effects. In agriculture, it has been shown to have low environmental impact and minimal toxicity to non-target organisms. In material science, it exhibits good photostability and high quantum yield.
Advantages and Limitations for Lab Experiments
The advantages of using (2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone in lab experiments include its ease of synthesis, low toxicity, and versatility in various applications. However, its limitations include its relatively low solubility in water and its sensitivity to light and heat.
Future Directions
There are several future directions for the research of (2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone. In medicine, it could be further studied for its potential as a chemotherapeutic agent and for the treatment of inflammatory diseases. In agriculture, it could be further explored for its potential as a biopesticide and for the development of sustainable agriculture practices. In material science, it could be further investigated for its potential as a sensor and for the synthesis of novel materials with unique properties.
In conclusion, (2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone is a compound with a wide range of potential applications in various fields. Its ease of synthesis, low toxicity, and versatility make it a promising compound for future research and development.
Synthesis Methods
The synthesis of (2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone involves the condensation reaction between 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid and 2-amino-3-phenylphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields a white crystalline solid that can be purified by recrystallization.
Scientific Research Applications
(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone has been extensively researched for its potential applications in various fields. In medicine, it has been studied for its antitumor, anti-inflammatory, and antimicrobial activities. In agriculture, it has been explored for its potential as a pesticide and herbicide. In material science, it has been investigated for its potential as a fluorescent probe and as a building block for the synthesis of novel materials.
properties
IUPAC Name |
[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(22-12-6-7-13-22)16-11-5-4-10-15(16)18-20-17(21-24-18)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIYNHANRHIVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl](pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7711354.png)





![2-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711383.png)



